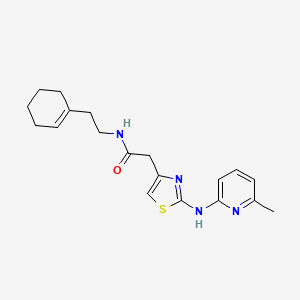

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c1-14-6-5-9-17(21-14)23-19-22-16(13-25-19)12-18(24)20-11-10-15-7-3-2-4-8-15/h5-7,9,13H,2-4,8,10-12H2,1H3,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHOWJXSMTZIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 306.40 g/mol

- CAS Number : 2415532-56-6

This compound features a cyclohexene ring, a thiazole moiety, and a pyridine derivative, contributing to its diverse biological interactions.

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are crucial in disease states.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Study 1: Enzyme Inhibition

A study conducted by Mehdi et al. (2013) demonstrated that derivatives similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide exhibited significant inhibition against butyrylcholinesterase with an IC50 value of 46.42 µM, suggesting potential therapeutic applications in neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of thiazole derivatives. The compound was tested against various bacterial strains and demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a cyclohexene ring, a thiazole moiety, and a pyridine derivative. These structural components are known to influence its biological activity.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 345.46 g/mol

Anticancer Activity

Research indicates that compounds with thiazole and pyridine derivatives exhibit anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide may have potential as an anticancer agent.

Antimicrobial Properties

Compounds containing thiazole rings are often evaluated for their antimicrobial activity. Preliminary studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.

Neurological Applications

The incorporation of pyridine and thiazole moieties is linked to neuroprotective effects. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of thiazole-containing compounds. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines, particularly breast and lung cancers, through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial properties of several pyridine-thiazole hybrids. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Summary of Biological Activities

Table 2: Pharmacological Profiles

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide | Anticancer | 15 |

| Similar Thiazole Derivative | Antimicrobial | 8 |

| Pyridine-Thiazole Hybrid | Neuroprotective | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following table highlights structural analogues and their key differences:

Key Observations :

- Core Heterocycles : The target compound’s thiazole ring is retained in analogues like 2-(4-pyridinyl)thiazole carboxamides , but replaced with triazoles in compounds 6m and 7a . Triazoles enhance metabolic stability but may reduce π-stacking efficiency compared to thiazoles.

- Substituent Effects: The 6-methylpyridin-2-ylamino group in the target compound is distinct from the 4-pyridinyl group in ’s analogues, which may alter hydrogen-bonding interactions with targets like kinases .

Physicochemical Properties

- Hydrogen Bonding: The 6-methylpyridin-2-ylamino group provides two hydrogen-bond donors (NH and pyridine N), similar to 4-pyridinyl substituents in ’s kinase inhibitors .

- Thermal Stability : IR data for 6m () shows strong C=O (1678 cm⁻¹) and C=N (1287 cm⁻¹) stretches, suggesting stable amide and thiazole bonds, a feature likely shared by the target compound .

Q & A

Q. What are the key synthetic strategies for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., NaHCO₃) .

Amide Coupling : Reacting intermediates (e.g., 2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetic acid) with N-(2-(cyclohex-1-en-1-yl)ethyl)amine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Critical Parameters: Solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric control of reagents .

Q. How is structural confirmation performed for this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of thiazole-containing intermediates?

- Methodological Answer : Optimization requires systematic variation of reaction parameters:

| Parameter | Optimal Range | Impact | Reference |

|---|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate cyclization but risk side reactions . | |

| Catalyst | Triethylamine (5 mol%) | Neutralizes HCl byproducts, improving thiazole ring formation . | |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of sulfur atoms in thiourea derivatives . | |

| Design of Experiments (DoE) approaches, such as factorial designs, can identify synergistic effects between variables . |

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., IC₅₀ determination in kinase inhibition assays with ATP concentration controls) .

- Batch Purity Analysis : Compare HPLC chromatograms and NMR spectra across studies to rule out impurity-driven artifacts .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclohexenyl vs. phenyl groups) to isolate pharmacophoric contributions .

Q. What computational methods are suitable for predicting target interactions of this compound?

- Methodological Answer : Combine molecular docking and dynamics simulations:

Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2). Focus on binding poses with the thiazole-pyridine moiety in ATP-binding pockets .

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities. Compare with experimental IC₅₀ values .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer : Evaluate degradation pathways via:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC for hydrolysis of the amide bond .

- Oxidative Stress : Expose to H₂O₂ (0.3% w/v). Track thiazole ring oxidation via LC-MS .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Assess crystallinity changes via XRD .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values (1.2 µM vs. 5.8 µM) in kinase inhibition assays.

- Root Cause : Differences in ATP concentrations (10 µM vs. 100 µM) across studies.

- Resolution : Normalize data using Cheng-Prusoff equation to account for ATP competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.